![molecular formula C8H10N2O2 B3258933 2,4-Dimethyl-3-nitroaniline CAS No. 31167-04-1](/img/structure/B3258933.png)
2,4-Dimethyl-3-nitroaniline
Overview
Description
2,4-Dimethyl-3-nitroaniline is an aromatic amine and an important organic intermediate . It is also known by other names such as 3-Nitro-2,4-xylidine and Piribedil Impurity 31-d8 .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3-nitroaniline has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311+G (d,p) basis set . The geometrical parameters of the title molecules have been analyzed .Chemical Reactions Analysis
Nitroaniline is referred to as a push–pull molecule due to the intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring .Scientific Research Applications
Chemical Reactions and Synthesis
2,4-Dimethyl-3-nitroaniline, a derivative of nitroaniline, has been studied for various chemical reactions and syntheses. For instance, nitroanilines including 2,4-dinitro-, 2-cyano-4-nitro-, and 4-cyano-2-nitroanilines undergo regiospecific acylation at the 3-position to yield 3-formyl or 3-acetyl derivatives. This finding indicates potential applications in organic synthesis, particularly in the formation of specialized compounds through selective reactions (Kawakami & Suzuki, 2000).
Piezoelectric and Optical Properties
Recent research has explored the piezoelectric properties of N,N-dimethyl-4-nitroaniline, highlighting its potential in energy harvesting and solid-state blue emission applications. The study demonstrates the fabrication of highly aligned poly-L-lactic acid polymer microfibers embedded with N,N-dimethyl-4-nitroaniline nanocrystals, revealing exceptional piezoelectric output and solid-state fluorescence, making them promising for energy and optical applications (Baptista et al., 2022).
Molecular and Crystal Structure Analysis
Nitroaniline derivatives, including N,N-dimethyl-4-nitroaniline, have been a subject of crystallographic studies to understand molecular interactions. These studies provide insights into the geometry and electron density distribution in these molecules, which is crucial for understanding their behavior in various applications, such as materials science and molecular electronics (Krygowski & Maurin, 1989).
Dyeing and Textile Applications
Nitroaniline derivatives have been utilized in the synthesis of ligands for dyeing applications. These compounds, derived from nitroaniline, show potential in textile dyeing, demonstrating good antibacterial activity and satisfactory fastness properties. This indicates their potential use in the textile industry for functional and decorative purposes (Jarad, 2016).
Environmental Interactions and Toxicology
The environmental interactions and potential toxicity of nitroanilines, including compounds like 2,4-dimethyl-3-nitroaniline, have been explored. Studies on nitroaromatic compounds, similar in structure to 2,4-dimethyl-3-nitroaniline, have shown that they undergo reductive transformation and may participate in coupling reactions, leading to the formation of potentially more toxic compounds. This research is crucial in understanding the environmental impact and safety of these chemicals (Kadoya et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2,4-dimethyl-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRYBELDVGNCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-3-nitroaniline |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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